Regioisomeric-Specific Synthesis in Chk1-Inhibitor Programme
In a patent describing Chk1 kinase inhibitors, 5‑formylselenophene‑2‑carboxylic acid was reacted with 5‑fluoroindolin‑2‑one to afford Compound 4 exclusively. Use of the 3‑carboxylic acid regioisomer under analogous conditions furnished Compound 2, a structurally different product [1]. The two intermediates are therefore not interchangeable: the substitution pattern directly controls the inhibitor scaffold obtained.
| Evidence Dimension | Synthetic outcome after condensation with 5‑fluoroindolin‑2‑one |
|---|---|
| Target Compound Data | Produces Compound 4 (1.1 g, 55% yield from precursor) |
| Comparator Or Baseline | 5‑Formylselenophene‑3‑carboxylic acid → Compound 2 (0.7 g, 50% yield) |
| Quantified Difference | Two non-identical products; comparable yields (55% vs 50%) but divergent chemotypes |
| Conditions | Reaction with 5‑fluoroindolin‑2‑one, chromatographic separation, identical scheme for both isomers |
Why This Matters
Procurement must be regioisomer‑specific because the 2‑ and 3‑carboxylic acid isomers yield different final compounds, making purity and positional integrity non‑negotiable for SAR continuity.
- [1] Hong, P.-C. et al. (2009). Protein Kinase Inhibitors. US Patent Application US20090163494A1. Example syntheses of Compound 2 and Compound 4. View Source
